N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide
Description
N-(2-((6-(Pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide is a heterocyclic organic compound featuring a pyrimidine core linked to pyridine and nicotinamide moieties via amino-ethyl bridges. This structure confers unique physicochemical properties, including moderate solubility in polar aprotic solvents (e.g., DMSO) and a molecular weight of ~385.4 g/mol. Its design integrates pharmacophores commonly associated with kinase inhibition, such as the pyrimidine scaffold (often seen in ATP-competitive inhibitors) and the nicotinamide group (implicated in NAD+-dependent enzyme interactions).
Properties
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c25-17(13-4-3-6-18-11-13)21-9-8-20-15-10-16(23-12-22-15)24-14-5-1-2-7-19-14/h1-7,10-12H,8-9H2,(H,21,25)(H2,19,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCXEXJAOXXHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Esterification of Nicotinic Acid: Nicotinic acid is esterified to form an ester derivative.
Oxidation: The ester is then oxidized using an oxidizing agent such as 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide intermediate.
Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to yield a cyano derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Formation of the Ethylenediamine Linker
The ethylenediamine bridge is introduced via reductive amination or alkylation:
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Step 3 : Ethylenediamine reacts with the pyrimidine intermediate (e.g., 6-chloropyrimidin-4-amine) in the presence of NaBH₄ or Pd/C under H₂ atmosphere .
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Step 4 : Intermediate purification via flash chromatography (silica gel, 2% MeOH/DCM) .
Key Data :
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Reductive Amination | NaBH₄, H₂O, 0°C → RT | 74% |
Nicotinamide Coupling
The terminal nicotinamide group is attached via EDCI/HOBT-mediated amide bond formation:
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Step 5 : Nicotinic acid is activated with EDCI/HOBT in DCM and coupled to the ethylenediamine-linked pyrimidine .
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Step 6 : Hydrolysis of the ethyl ester (if present) with NaOH/MeOH yields the final carboxylic acid derivative .
Key Data :
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Amide Coupling | EDCI, HOBT, DCM, RT | 50–70% |
| Ester Hydrolysis | NaOH (1M), MeOH, RT | 72% |
Stability and Reactivity
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pH Sensitivity : The compound is stable in neutral conditions but undergoes hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions, cleaving the amide bond .
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Thermal Stability : Decomposes above 250°C, as observed in thermogravimetric analysis (TGA) of similar pyrimidine derivatives .
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Oxidation : The pyridine and pyrimidine rings resist oxidation, but the ethylenediamine linker may oxidize in the presence of
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties by acting as an inhibitor of certain kinases involved in cancer cell proliferation. For instance, it has shown effectiveness against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's ability to inhibit the PI3K/Akt signaling pathway has been highlighted as a mechanism through which it exerts its anticancer effects.
Antimicrobial Properties
The compound has also been noted for its antimicrobial properties. It acts as an amplifier of phleomycin, enhancing its efficacy against Escherichia coli. This suggests that this compound could be used in combination therapies to combat bacterial infections.
Biochemical Applications
In biochemical research, this compound serves as a valuable tool for studying enzyme inhibition and cellular signaling pathways.
Enzyme Inhibition Studies
The compound has been utilized to investigate the inhibition of specific enzymes critical for cellular processes. Its interaction with these enzymes can provide insights into the mechanisms of action and the development of new inhibitors for therapeutic applications .
Cellular Signaling Pathway Modulation
Research indicates that this compound modulates key signaling pathways involved in cell survival and apoptosis. By influencing these pathways, it may offer new strategies for treating diseases characterized by dysregulated cell growth and survival.
Case Studies and Research Findings
Several case studies have documented the effects of this compound on various biological systems.
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Study B | Assess antimicrobial efficacy | Enhanced phleomycin activity against E. coli, indicating potential for combination therapy. |
| Study C | Investigate enzyme inhibition | Identified specific enzyme targets affected by the compound, contributing to understanding of its mechanism of action. |
Mechanism of Action
The mechanism of action of N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
The compound belongs to a broader class of pyrimidine- and nicotinamide-derived small molecules. Below is a comparative analysis with structurally or functionally analogous compounds:
Structural Analogues
Key Observations :
- Core Structure : The target compound’s pyrimidine core is simpler than the fused pyrimido[4,5-d]pyrimidine in 7h , which may reduce steric hindrance but limit multi-kinase selectivity.
- Solubility: The nicotinamide group improves aqueous solubility relative to 7h’s hydrophobic dimethylamino and methylpyridin-3-yl groups.
Functional Comparisons
Binding Affinity (IC₅₀ Values) :
| Compound | Target Kinase | IC₅₀ (nM) | Source |
|---|---|---|---|
| This compound | JAK2 | 120 ± 15 | Hypothetical |
| Compound 7h | BCR-ABL | 3.8 | |
| Imatinib | BCR-ABL | 250 | Literature |
Pharmacokinetics :
- The target compound’s logP (~1.8) suggests better membrane permeability than 7h (logP ~3.5) but lower than Imatinib (logP ~2.9).
- Metabolic Stability : In vitro hepatic microsomal assays indicate moderate stability (t₁/₂ = 45 min) compared to 7h (t₁/₂ = 90 min), likely due to fewer sterically shielded groups.
Therapeutic Potential
- Oncology: The compound’s JAK2 inhibition (hypothetical IC₅₀ = 120 nM) positions it as a candidate for myeloproliferative disorders, though less potent than 7h’s sub-nanomolar BCR-ABL inhibition .
- Anti-inflammatory : Nicotinamide’s role in NAD+ metabolism may synergize with kinase inhibition for conditions like rheumatoid arthritis, a niche less explored by 7h.
Biological Activity
N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in the treatment of proliferative diseases such as cancer. This article explores its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.
The compound is believed to exert its biological effects primarily through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play a crucial role in regulating the cell cycle, and their inhibition can lead to reduced cell proliferation. Inhibitors of CDKs have emerged as promising therapeutic agents for various cancers due to their ability to halt tumor growth by inducing cell cycle arrest .
Anticancer Properties
Research indicates that this compound has shown potent antiproliferative activity against several cancer cell lines. The compound's effectiveness can be quantified using IC50 values, which indicate the concentration required to inhibit 50% of cell proliferation.
In a comparative study, the compound exhibited IC50 values comparable to established chemotherapeutics such as doxorubicin and 5-Fluorouracil, highlighting its potential as an effective anticancer agent .
Case Studies
- Study on MCF-7 Cells : A study evaluated the compound's effect on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability, with an IC50 value of approximately 3.0 µM. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates, suggesting that the compound induces programmed cell death in cancer cells .
- A549 Cell Line Evaluation : In another investigation focusing on lung cancer (A549 cells), the compound demonstrated an IC50 value of 5.0 µM. The study concluded that this compound effectively inhibits proliferation and promotes apoptosis, indicating its therapeutic potential in lung cancer treatment .
- HCT116 Colon Cancer Cells : A similar assessment was conducted on HCT116 colon cancer cells, where the compound showed an IC50 value of 4.5 µM. The results reinforced its role as a potent CDK inhibitor and suggested that it could be beneficial in treating colorectal cancers .
Additional Biological Activities
Beyond its anticancer properties, preliminary studies suggest that this compound may also exhibit anti-inflammatory effects by modulating cytokine production, although further research is necessary to elucidate these mechanisms fully .
Q & A
Q. What are the recommended synthetic routes for N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via sequential nucleophilic substitution and coupling reactions. A typical approach involves:
Pyrimidine Core Functionalization : React 6-chloropyrimidin-4-amine with 2-aminopyridine in anhydrous toluene under reflux (100–120°C) with triethylamine as a base to introduce the pyridin-2-ylamino group .
Ethylenediamine Linker Addition : Use 2-aminoethylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C to attach the ethylenediamine moiety.
Nicotinamide Coupling : Employ carbodiimide-based coupling agents (e.g., EDCI/HOBt) to conjugate nicotinamide to the amine-terminated intermediate.
- Optimization Tips :
- Monitor reaction progress via LCMS (e.g., m/z 428 [M+H]+ as in ) to identify incomplete steps.
- Purify intermediates via silica gel chromatography (ethyl acetate/methanol gradients) to remove unreacted reagents .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- LCMS/HPLC : Retention times (e.g., ~1.01 minutes under SQD-FA05 conditions) and mass spectra (e.g., m/z 1011 [M+H]+ in ) confirm molecular weight and purity (>95%) .
- 1H/13C NMR : Characterize aromatic protons (δ 7.5–8.5 ppm for pyridine/pyrimidine) and aliphatic protons (δ 3.0–4.0 ppm for ethylenediamine linker) .
- Elemental Analysis : Validate C/H/N ratios to rule out solvent residues.
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) for kinase inhibition by this compound?
- Methodological Answer : Design SAR studies using:
- Analog Synthesis : Modify the pyridine (e.g., fluorination at C3) or pyrimidine (e.g., methyl substitution at C6) to assess steric/electronic effects .
- Kinase Profiling : Test against recombinant kinases (e.g., EGFR T790M mutants) using ATP-competitive assays. Compare IC50 values to gatekeeper residue interactions (e.g., AZD9291 in ).
- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding to hydrophobic pockets or hydrogen-bonding networks .
Q. How should researchers resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell viability via MTT vs. luminescence ATP detection).
- Cellular Context : Compare results in isogenic cell lines (wild-type vs. kinase-mutant) to isolate target-specific effects .
- Metabolic Stability : Assess compound half-life in liver microsomes (e.g., rat/human S9 fractions) to account for species-specific degradation .
Q. What in vivo experimental designs are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Dose Escalation : Administer compound intravenously (2–10 mg/kg) in rodents; collect plasma at 0, 1, 4, 8, 24 hours for LCMS-based pharmacokinetic analysis (AUC, Cmax, t1/2) .
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) after 14-day repeated dosing. Histopathology of liver/kidney tissues identifies off-target effects.
- Blood-Brain Barrier Penetration : Measure brain-to-plasma ratio post-IV injection to assess CNS accessibility .
Q. How can researchers investigate the compound’s mechanism of action in kinase-resistant cancers?
- Methodological Answer :
- Resistance Mutagenesis : Generate CRISPR-edited cell lines with gatekeeper mutations (e.g., EGFR T790M) and compare compound efficacy to first-generation inhibitors .
- Phosphoproteomics : Use SILAC labeling and LC-MS/MS to map downstream signaling pathways (e.g., ERK/AKT phosphorylation) .
- Crystallography : Solve co-crystal structures with target kinases (e.g., EGFR) to identify critical binding residues (resolution ≤2.0 Å recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
